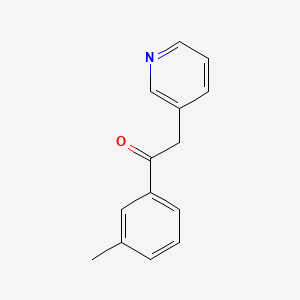
1-(3-Methylphenyl)-2-(3-pyridyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-2-(3-pyridyl)ethanone is an organic compound that features both a methylphenyl and a pyridyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone typically involves the reaction of 3-methylbenzaldehyde with 3-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired ethanone compound. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-2-(3-pyridyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)-2-(3-pyridyl)ethanone can be compared with other similar compounds, such as:
- 1-(3-Methylphenyl)-2-(2-pyridyl)ethanone
- 1-(4-Methylphenyl)-2-(3-pyridyl)ethanone
- 1-(3-Methylphenyl)-2-(4-pyridyl)ethanone
These compounds share structural similarities but differ in the position of the methyl or pyridyl groups, which can influence their chemical properties and reactivity
Eigenschaften
CAS-Nummer |
224040-90-8 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(8-11)14(16)9-12-5-3-7-15-10-12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
MBUIULUFNWPJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
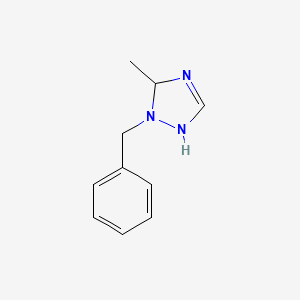
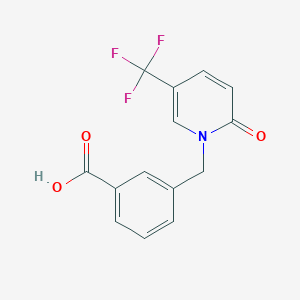

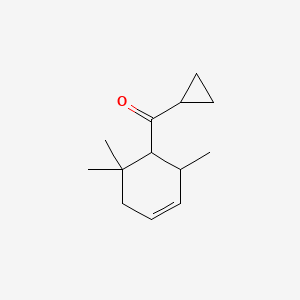
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
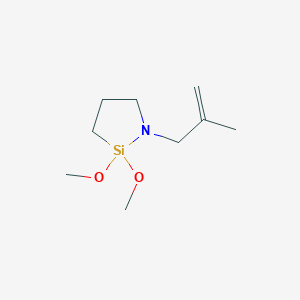
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
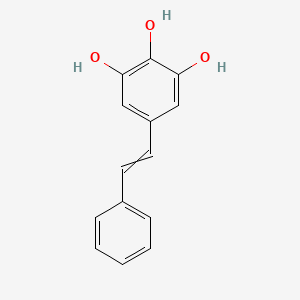
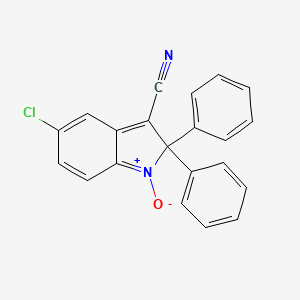

![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)

